![molecular formula C18H19NO3S B12287486 benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate](/img/structure/B12287486.png)

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

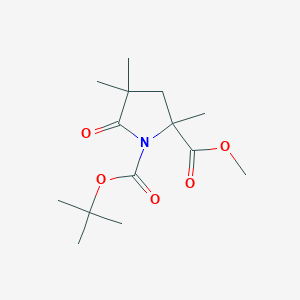

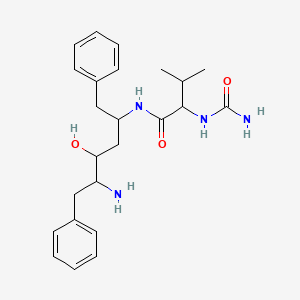

[S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate est un composé organique complexe ayant des applications significatives dans divers domaines scientifiques. Ce composé se caractérise par sa structure unique, qui comprend un cycle oxirane et un groupe phénylthio, ce qui en fait un sujet d'intérêt en chimie organique et dans les disciplines connexes.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse du [S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate implique généralement la réaction du phénylméthylcarbamate avec un époxyde et un dérivé de thiophénol. Les conditions de réaction nécessitent souvent un catalyseur pour faciliter la formation du cycle oxirane et l'attachement ultérieur du groupe phénylthio. Les catalyseurs courants utilisés dans cette synthèse comprennent les acides de Lewis tels que l'éthérate de trifluorure de bore.

Méthodes de production industrielle

À l'échelle industrielle, la production du [S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate peut impliquer des réacteurs à flux continu pour garantir une qualité et un rendement constants du produit. L'utilisation de réacteurs haute pression et de techniques de purification avancées, telles que la chromatographie, est essentielle pour obtenir le composé sous sa forme pure.

Analyse Des Réactions Chimiques

Types de réactions

[S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former des sulfoxydes et des sulfones.

Réduction : Les réactions de réduction peuvent convertir le cycle oxirane en diols.

Substitution : Les réactions de substitution nucléophile peuvent remplacer le groupe phénylthio par d'autres nucléophiles.

Réactifs et conditions courants

Oxydation : Les oxydants courants comprennent le peroxyde d'hydrogène et l'acide m-chloroperbenzoïque.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Des nucléophiles comme l'azoture de sodium ou le cyanure de potassium sont employés en conditions basiques.

Principaux produits

Les principaux produits formés à partir de ces réactions comprennent des sulfoxydes, des sulfones, des diols et divers carbamates substitués, selon les conditions de réaction et les réactifs spécifiques utilisés.

Applications de la recherche scientifique

[S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate a des applications diverses dans la recherche scientifique :

Chimie : Utilisé comme réactif en synthèse organique et comme brique de base pour des molécules plus complexes.

Biologie : Étudié pour son activité biologique potentielle, y compris l'inhibition enzymatique et les propriétés antimicrobiennes.

Médecine : Enquête sur ses effets thérapeutiques potentiels, en particulier dans le développement de nouveaux produits pharmaceutiques.

Industrie : Utilisé dans la production de produits chimiques et de matériaux de spécialité aux propriétés uniques.

Mécanisme d'action

Le mécanisme d'action du [S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le cycle oxirane peut subir une attaque nucléophile, conduisant à la formation de liaisons covalentes avec les molécules cibles. Cette interaction peut inhiber l'activité enzymatique ou modifier la fonction du récepteur, entraînant divers effets biologiques.

Applications De Recherche Scientifique

[S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate has diverse applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

Biology: Studied for its potential biological activity, including enzyme inhibition and antimicrobial properties.

Medicine: Investigated for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mécanisme D'action

The mechanism of action of [S-(R,S)]-Phenylmethyl [1-oxiranyl-2-(phenylthio)ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxirane ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can inhibit enzyme activity or alter receptor function, resulting in various biological effects.

Comparaison Avec Des Composés Similaires

Composés similaires

Phénylméthylcarbamate : Manque les groupes oxirane et phénylthio, ce qui le rend moins réactif.

Dérivés d'époxyde : Similaire en structure mais peut manquer du groupe phénylthio.

Dérivés de thiophénol : Contient le groupe phénylthio mais manque du cycle oxirane.

Unicité

[S-(R,S)]-Phénylméthyl [1-oxiranyl-2-(phénylthio)éthyl]carbamate est unique en raison de sa combinaison d'un cycle oxirane et d'un groupe phénylthio, ce qui lui confère une réactivité chimique et une activité biologique distinctes.

Propriétés

IUPAC Name |

benzyl N-[1-(oxiran-2-yl)-2-phenylsulfanylethyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO3S/c20-18(22-11-14-7-3-1-4-8-14)19-16(17-12-21-17)13-23-15-9-5-2-6-10-15/h1-10,16-17H,11-13H2,(H,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTFJNZDQRVPSQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C(CSC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163462-16-6 |

Source

|

| Record name | Carbamic acid, [(1R)-1-(2S)-oxiranyl-2-(phenylthio)ethyl]-, phenylmethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[1-[Tert-butyl(dimethyl)silyl]oxy-2-methylpropan-2-yl] acetate](/img/structure/B12287405.png)

![4-Oxo-4-[(1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-yl)oxy]butanoate](/img/structure/B12287409.png)

![[(2,4,6-Trimethoxyphenyl)carbamoyl]formic acid](/img/structure/B12287425.png)

![Dimethyl3,3'-[[2-(Cbz-amino)-2-[(3-methoxy-3-oxopropoxy)methyl]propane-1,3-diyl]bis(oxy)]dipropanoate](/img/structure/B12287464.png)

![5-Carboxy-2-[7-[5-carboxy-1,3-dihydro-3,3-dimethyl-1-(4-sulfobutyl)-2H-indol-2-ylidene]-1,3,5-heptatrien-1-yl]-3,3-dimethyl-1-(4-sulfobutyl)-3H-indolium Monosodium Salt](/img/structure/B12287472.png)